5-bromo-2H-pyran-2-one 5-bromo-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 19978-33-7
VCID: VC20792795
InChI: InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H
SMILES: C1=CC(=O)OC=C1Br
Molecular Formula: C5H3BrO2
Molecular Weight: 174.98 g/mol

5-bromo-2H-pyran-2-one

CAS No.: 19978-33-7

Cat. No.: VC20792795

Molecular Formula: C5H3BrO2

Molecular Weight: 174.98 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2H-pyran-2-one - 19978-33-7

Specification

CAS No. 19978-33-7
Molecular Formula C5H3BrO2
Molecular Weight 174.98 g/mol
IUPAC Name 5-bromopyran-2-one
Standard InChI InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H
Standard InChI Key XBJVYSCRNVBXGA-UHFFFAOYSA-N
SMILES C1=CC(=O)OC=C1Br
Canonical SMILES C1=CC(=O)OC=C1Br

Introduction

Chemical Identity and Structure

Nomenclature and Identification

5-Bromo-2H-pyran-2-one, registered with CAS number 19978-33-7, is a heterocyclic compound with the molecular formula C5H3BrO2 and a molecular weight of 174.98 g/mol . This compound is known by several synonyms in the scientific literature, including 5-bromo-α-pyrone, 5-bromo-2-pyrone, and 5-bromopyran-2-one . The systematic naming follows IUPAC guidelines, where the "2H" indicates that the hydrogen is attached to the second position of the pyran ring system.

The compound belongs to the broader class of pyrones, which are six-membered cyclic esters characterized by an unsaturated lactone structure. Specifically, it is a derivative of 2H-pyran-2-one (α-pyrone), featuring a bromine atom at the 5-position of the pyran ring. This structural arrangement provides unique chemical properties and reactivity patterns that distinguish it from other pyrone derivatives.

Physical and Chemical Properties

Physical Properties

5-Bromo-2H-pyran-2-one is typically obtained as a solid compound at room temperature. While comprehensive physical property data is limited in the available research, the compound's structural features provide insights into its expected properties. As a heterocyclic compound with a carbonyl group and a bromine substituent, it likely exhibits moderate polarity and hydrogen bonding capabilities.

Table 1: Physical Properties of 5-Bromo-2H-pyran-2-one

PropertyValueReference
Molecular FormulaC5H3BrO2
Molecular Weight174.98 g/mol
Physical StateSolid
CAS Number19978-33-7
MDL NumberMFCD20486241

Synthesis Methods

Direct Bromination of 2H-Pyran-2-one

The most common approach to synthesizing 5-bromo-2H-pyran-2-one involves the direct bromination of 2H-pyran-2-one (α-pyrone). This method utilizes bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is conducted under controlled conditions to ensure regioselective bromination at the 5-position. The electrophilic substitution occurs preferentially at this position due to the electronic directing effects of the lactone functionality.

The reaction can be represented as:

2H-Pyran-2-one + Br₂ → 5-Bromo-2H-pyran-2-one + HBr

Multi-Step Synthesis Routes

A more sophisticated synthesis route for 5-bromo-2H-pyran-2-one involves a two-step process as documented in Organic Syntheses (1996) :

  • First step: Reaction of a suitable precursor with N-bromosuccinimide and dibenzoyl peroxide in tetrachloromethane under inert atmosphere conditions at 110°C for 4.5 hours .

  • Second step: Treatment of the intermediate with triethylamine in dichloromethane under inert atmosphere at 20°C for 24 hours .

This multi-step approach offers advantages in terms of selectivity and potentially higher purity of the final product. The use of N-bromosuccinimide as a brominating agent provides milder conditions compared to elemental bromine, potentially reducing side reactions.

Industrial Production Considerations

For industrial-scale production, the synthesis methods would likely be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors rather than batch processes, advanced purification techniques, and modifications to minimize waste production and environmental impact. The specific approach would depend on factors such as required scale, available equipment, safety considerations, and economic constraints.

Table 2: Synthesis Methods for 5-Bromo-2H-pyran-2-one

MethodReagentsConditionsReference
Direct BrominationBr₂, Acetic acidControlled temperature
Two-Step Synthesis1. NBS, dibenzoyl peroxide, CCl₄110°C, 4.5h, inert atmosphere
2. Triethylamine, CH₂Cl₂20°C, 24h, inert atmosphere

Chemical Reactivity

Substitution Reactions

The bromine atom at the 5-position of 5-bromo-2H-pyran-2-one serves as an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. Various nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles, can displace the bromine atom to form new derivatives. These substitution reactions typically proceed through addition-elimination mechanisms, influenced by the conjugated system of the pyrone ring.

A notable example is the reaction with amines to form 5-amino-2H-pyran-2-one derivatives. Similarly, reactions with alkynes can lead to the formation of 5-alkynyl-2H-pyran-2-ones. These transformations are valuable in diversifying the pyrone scaffold for various applications, including the synthesis of bioactive compounds.

Coupling Reactions

5-Bromo-2H-pyran-2-one is particularly valuable in palladium-catalyzed coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. In these reactions, the bromine-carbon bond undergoes oxidative addition with palladium catalysts, enabling the formation of new carbon-carbon bonds.

For example, in Stille coupling reactions, 5-bromo-2H-pyran-2-one reacts with organostannanes in the presence of palladium catalysts to form 5-aryl or 5-vinyl derivatives of 2H-pyran-2-one. Similarly, Suzuki coupling with boronic acids or esters yields corresponding 5-substituted pyrones. These reactions are typically conducted under mild conditions, preserving the integrity of the pyrone ring while enabling structural elaboration at the 5-position.

Cycloaddition Reactions

As noted in the academic literature, 5-bromo-2H-pyran-2-one can participate in various cycloaddition reactions, particularly Diels-Alder type transformations . The document mentions that "5-bromo-2H-pyran-2-one (551) have no electronic demand and react with..." , suggesting its potential as a dienophile or diene component in cycloaddition processes.

These reactions can lead to the formation of complex polycyclic structures, making 5-bromo-2H-pyran-2-one a valuable synthon for constructing more elaborate molecular architectures. The reactivity in cycloaddition processes is influenced by the electronic characteristics imparted by the bromine substituent and the conjugated nature of the pyrone ring.

Applications in Organic Synthesis

Building Block for Complex Molecules

5-Bromo-2H-pyran-2-one serves as a versatile building block in the synthesis of more complex organic molecules . Its value lies in the reactive bromine substituent, which provides a handle for further functionalization, and the pyrone core, which offers a rigid scaffold with defined stereochemistry. These features make it an attractive starting material for constructing natural product analogs, heterocyclic compounds, and molecules with potential biological activity.

The compound's utility extends to the synthesis of fused heterocyclic systems, where the pyrone ring can be incorporated into larger molecular frameworks. Through selective transformations at the bromine position and reactions involving the lactone functionality, chemists can access diverse structural motifs that would be challenging to synthesize through alternative routes.

Synthesis of Bioactive Compounds

The pyrone structure features prominently in various bioactive compounds, and 5-bromo-2H-pyran-2-one provides an entry point for synthesizing such molecules with potential therapeutic applications . By leveraging the reactivity of the bromine substituent, medicinal chemists can introduce pharmacophoric groups that enhance binding to biological targets.

For instance, derivatives of 5-bromo-2H-pyran-2-one may exhibit antifungal, antibacterial, or antitumor properties, depending on the nature of the substituents introduced. The pyrone core can also serve as a scaffold for developing compounds with improved pharmacokinetic profiles or targeted activity against specific disease mechanisms.

Material Science Applications

Beyond its applications in medicinal chemistry, 5-bromo-2H-pyran-2-one and its derivatives may find utility in material science. The conjugated system of the pyrone ring, combined with the ability to introduce various substituents at the bromine position, opens possibilities for developing compounds with interesting optical, electronic, or mechanical properties.

Potential applications in this domain include the development of fluorescent probes, photosensitive materials, or components of supramolecular assemblies. The rigid planar structure of the pyrone core could also contribute to the formation of ordered arrangements in solid-state materials, influencing properties such as conductivity or light-emitting characteristics.

Research Context and Historical Significance

Historical Development of Pyrone Chemistry

The study of pyrones, including 5-bromo-2H-pyran-2-one, has a rich history in organic chemistry, with significant developments occurring throughout the 20th century. Early investigations focused on understanding the basic structure and reactivity of pyrone derivatives, while later research expanded to explore their synthetic applications and biological activities.

Key publications in this field include works referenced in The Journal of Organic Chemistry (1969) and Tetrahedron Letters (1992) , which documented synthetic approaches to 5-bromo-2H-pyran-2-one and related compounds. These foundational studies established the methodologies that continue to influence modern research on pyrone chemistry.

Contemporary Research Trends

Recent research on 5-bromo-2H-pyran-2-one and related pyrone derivatives has increasingly focused on their applications in medicinal chemistry and materials science. The 2009 review in Tetrahedron highlighted the "significance and versatility of natural and synthetic 2H-pyran-2-ones in organic synthesis" , emphasizing their "diverse pharmacological activities" and potential for developing "bioactive compounds, including antifungals and antitumor agents."

Contemporary research also explores green chemistry approaches to pyrone synthesis, including environmentally friendly bromination methods that reduce the use of hazardous reagents or solvents. Additionally, the integration of pyrone chemistry with modern synthetic methodologies, such as flow chemistry and catalytic processes, represents an active area of investigation aimed at enhancing efficiency and sustainability.

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